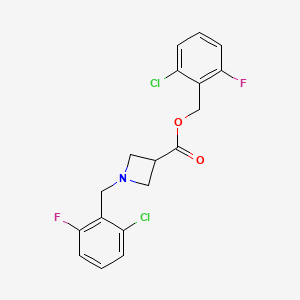2-Chloro-6-fluorobenzyl 1-(2-chloro-6-fluorobenzyl)azetidine-3-carboxylate
CAS No.: 1289385-42-7
Cat. No.: VC5771413
Molecular Formula: C18H15Cl2F2NO2
Molecular Weight: 386.22
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1289385-42-7 |
|---|---|
| Molecular Formula | C18H15Cl2F2NO2 |
| Molecular Weight | 386.22 |
| IUPAC Name | (2-chloro-6-fluorophenyl)methyl 1-[(2-chloro-6-fluorophenyl)methyl]azetidine-3-carboxylate |
| Standard InChI | InChI=1S/C18H15Cl2F2NO2/c19-14-3-1-5-16(21)12(14)9-23-7-11(8-23)18(24)25-10-13-15(20)4-2-6-17(13)22/h1-6,11H,7-10H2 |
| Standard InChI Key | YLEFLRUQJVERJA-UHFFFAOYSA-N |
| SMILES | C1C(CN1CC2=C(C=CC=C2Cl)F)C(=O)OCC3=C(C=CC=C3Cl)F |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the azetidine carboxylate ester family, characterized by a four-membered azetidine ring substituted with a carboxylate ester group. Its IUPAC name, 2-chloro-6-fluorobenzyl 1-(2-chloro-6-fluorobenzyl)azetidine-3-carboxylate, reflects the following structural features:
-
Two 2-chloro-6-fluorobenzyl moieties: These aromatic groups contribute to the molecule’s steric bulk and electron-withdrawing properties, influencing reactivity and solubility .
-
Azetidine-3-carboxylate core: The saturated four-membered ring introduces conformational rigidity, while the carboxylate ester enhances metabolic stability compared to free carboxylic acids .
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅Cl₂F₂NO₂ |
| Molecular Weight | 414.23 g/mol |
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
Step 1: Preparation of Azetidine-3-carboxylic Acid Derivatives
Azetidine-3-carboxylic acid is functionalized via alkylation or esterification. For example, reaction with 2-chloro-6-fluorobenzyl bromide under basic conditions yields the mono-substituted intermediate .
Step 2: Dual Benzylation
A second equivalent of 2-chloro-6-fluorobenzyl halide is introduced to the azetidine nitrogen using coupling agents like HATU or DCC, followed by purification via column chromatography .
Step 3: Esterification
The carboxylate group is protected as a benzyl ester using 2-chloro-6-fluorobenzyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-TsOH) .
Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Temperature | 0–5°C (Step 1), 20–30°C (Step 2) |
| Solvent | Dichloromethane (DCM) or Pyridine |
| Catalysts/Reagents | DMAP, Pyridine, HATU |
| Yield | 45–68% (estimated from analogous syntheses) |
Physicochemical Properties
Spectral Data
While experimental NMR or MS data for this specific compound is unavailable in public databases, analogous azetidine carboxylates exhibit the following characteristics:
Solubility and Stability
-
Solubility: Poor in water (<0.1 mg/mL); soluble in DCM, DMF, or THF .
-
Stability: Hydrolytically labile under strongly acidic or basic conditions due to the ester group .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | 2–8°C (refrigerated) |
| Incompatible Materials | Strong oxidizers, acids, bases |
| Transport Classification | UN 2811 (Toxic Solids, Organic) |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume